molecular formula C14H20N2O5S B1523472 Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate CAS No. 1333763-64-6

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

Cat. No. B1523472
M. Wt: 328.39 g/mol
InChI Key: WSSCWGQHRJSJBV-UHFFFAOYSA-N
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Description

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate is a chemical compound with the CAS number 1333763-64-6 . It is used in pharmaceutical testing and is considered a high-quality reference standard .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : The compound plays a role in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing its utility in generating structurally complex molecules through intramolecular nucleophilic opening and subsequent reactions with electrophiles, demonstrating its versatility in organic synthesis Moskalenko & Boev, 2014.

  • Sulfur Chemistry : Research into sulfenic acids in the gas phase, using derivatives like methyl methanethiosulfinate and tert-butyl sulfoxide, provides insights into the stability and electronic structure of these sulfur-containing compounds. Such studies are foundational for understanding the behavior of sulfur in organic chemistry and materials science Lacombe et al., 1996.

Catalytic and Synthetic Applications

  • Catalytic Applications : The utilization of tert-butylsulfonamide derivatives in catalytic aminohydroxylation and aziridination of olefins demonstrates the compound's role in facilitating nitrogen introduction into organic frameworks. This has implications for the synthesis of amines and related compounds, crucial for pharmaceuticals and agrochemicals Gontcharov, Liu, & Sharpless, 1999.

  • Enantioselective Synthesis : The development of methods for the enantioselective synthesis of amines using N-tert-butanesulfinyl imines showcases the compound's role in asymmetric synthesis. This approach is essential for producing chiral amines, a key component in many bioactive molecules Ellman, Owens, & Tang, 2002.

Advanced Materials and Chemistry

  • Material Science : The study of bimetallic iridium(II) complexes containing derivatised bridging ligands, including those derived from tert-butylsulfonamide, highlights the compound's utility in the preparation of materials with potential applications in catalysis and electronic devices Aucott et al., 2004.

  • Green Chemistry : Research into "greener" Friedel-Crafts acylations using methanesulfonic anhydride emphasizes the compound's role in developing environmentally friendly synthetic methods. This approach reduces waste and avoids the use of halogenated components, aligning with the principles of green chemistry Wilkinson, 2011.

Future Directions

The future directions for this compound would depend on the specific context in which it is used. It could potentially be used in further pharmaceutical testing or in the synthesis of new compounds .

properties

IUPAC Name

tert-butyl 3-methylsulfonyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)16-6-5-10-9(8-16)7-11(12(17)15-10)22(4,19)20/h7H,5-6,8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSCWGQHRJSJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

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